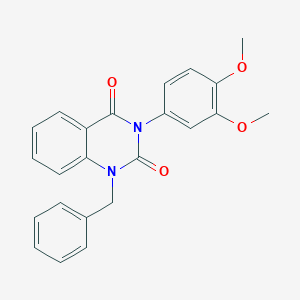

1-benzyl-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Description

1-Benzyl-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-dione core substituted with a benzyl group at position 1 and a 3,4-dimethoxyphenyl moiety at position 3. The tetrahydroquinazoline-dione scaffold is structurally related to bioactive molecules, particularly those targeting enzymatic or receptor-mediated pathways. For instance, 3-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives have been explored for androgen receptor degradation applications .

The 3,4-dimethoxyphenyl substituent in the target compound is notable for its electron-donating methoxy groups, which may enhance solubility or modulate electronic interactions with biological targets.

Properties

IUPAC Name |

1-benzyl-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-28-20-13-12-17(14-21(20)29-2)25-22(26)18-10-6-7-11-19(18)24(23(25)27)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFIKWTXZKIBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzylamine and 3,4-dimethoxybenzaldehyde.

Condensation Reaction: Benzylamine reacts with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form an imine intermediate.

Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent, such as ammonium acetate, to form the quinazoline ring.

Oxidation: The final step involves the oxidation of the tetrahydroquinazoline to form the desired 1,2,3,4-tetrahydroquinazoline-2,4-dione.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-benzyl-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., nitric acid for nitration).

Scientific Research Applications

1-benzyl-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Core Structure Analog: 3-(2,6-Dioxopiperidin-3-yl)-1,2,3,4-Tetrahydroquinazoline-2,4-Dione

Structural Differences :

- Position 3 Substituent : The target compound has a 3,4-dimethoxyphenyl group, whereas the analog in features a 2,6-dioxopiperidin-3-yl group.

- Functional Implications :

- The dioxopiperidinyl group in the analog is a key component of proteolysis-targeting chimeras (PROTACs), enabling recruitment of E3 ubiquitin ligases for targeted protein degradation .

- The 3,4-dimethoxyphenyl group in the target compound may favor interactions with receptors or enzymes through π-π stacking or hydrogen bonding.

Substituent-Driven Analog: 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid

Structural Differences :

Functional Implications :

Heterocyclic Systems: Pyrazolo-Triazines and Oxazolidine-Diones

Pyrazolo-Triazines () :

- Compounds like 3-hydroxy-7-oxo-5,6-dihydropyrazolo[3,4-e]-1,2,4-triazine feature fused pyrazole-triazine rings.

- Comparison : While structurally distinct, these systems highlight the importance of electron-withdrawing groups (e.g., carbonyls) in stabilizing heterocyclic frameworks, a feature shared with the tetrahydroquinazoline-dione core .

Biological Activity

1-benzyl-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H22N2O4

- CAS Number : 4132-28-9

- Appearance : White to off-white powder

- Melting Point : 146.0 to 153.0 °C

Biological Activities

The biological activities of this compound have been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against various cancer cell lines. For instance:

- In vitro studies demonstrated potent inhibitory effects on the proliferation of cancer cells such as MDA-MB-468 and A549 with IC50 values ranging from 0.29 to 1.48 μM .

- The compound was shown to induce cell cycle arrest in the G2/M phase in several cancer models .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-468 | 0.29 |

| A549 | 1.68 |

| HepG2 | 2.57 |

The mechanism through which this compound exerts its anticancer effects involves:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on β-tubulin, inhibiting microtubule assembly and disrupting mitotic spindle formation .

- Targeting Signaling Pathways : It affects key signaling pathways such as Ras/Raf/MEK/ERK by acting as an allosteric inhibitor of MEK1 .

Antiviral Activity

Beyond its anticancer properties, the compound has also shown promise as an antiviral agent :

- Inhibitory effects against Enterovirus 71 (EV71) were observed, with certain derivatives demonstrating nanomolar activity (55 nM and 60 nM) against viral replication .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Breast Cancer Xenografts : In vivo studies using nude mice with MDA-MB-468 xenografts showed a tumor growth suppression rate of 77% after treatment with the compound at a dosage of 60 mg/kg every other day for 21 days , without significant weight loss in the subjects .

- Mechanistic Insights from Molecular Dynamics : Molecular dynamics simulations provided insights into the binding interactions of the compound with MEK1/2 inhibitors, confirming its potential role in modulating key pathways involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.